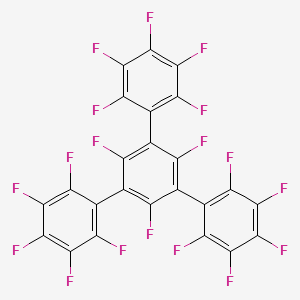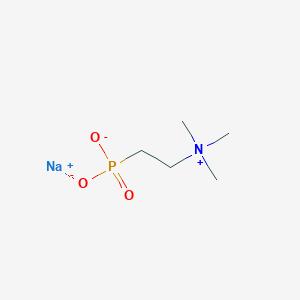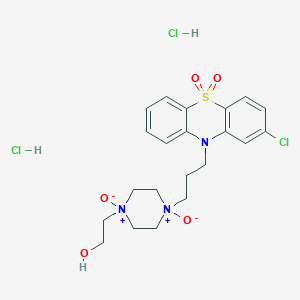
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride (Perphenazine N1,N4,S,S-Tetraoxide Dihydrochloride): is a derivative of perphenazine, a phenothiazine antipsychotic used primarily in the treatment of schizophrenia and severe nausea and vomiting . This compound is a more oxidized form of perphenazine, which may have unique properties and applications in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale oxidation processes, ensuring high yield and purity. The exact industrial methods are proprietary and not disclosed in publicly accessible sources.
Analyse Chemischer Reaktionen
Types of Reactions
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert it to less oxidized forms of perphenazine.
Substitution: Nucleophilic substitution reactions can occur at the phenothiazine ring or the piperazine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher-order sulfoxides or sulfones, while reduction may produce perphenazine or its less oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride has several scientific research applications:
Biology: Studied for its potential effects on various biological systems, particularly its interactions with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects and side effects in the treatment of psychiatric disorders.
Wirkmechanismus
The mechanism of action of Perphenazine Sulfone N1,N4-Dioxide Dihydrochloride involves its interaction with dopamine receptors in the brain. It binds to dopamine D1 and D2 receptors, inhibiting their activity. This action is similar to that of perphenazine, which is known to block dopamine receptors in the chemoreceptor trigger zone and vomiting center, leading to its anti-emetic effects . Additionally, it may bind to alpha-adrenergic receptors, contributing to its overall pharmacological profile .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Perphenazine: The parent compound, used primarily as an antipsychotic.
Chlorpromazine: Another phenothiazine antipsychotic with similar uses.
Fluphenazine: A more potent phenothiazine derivative used in the treatment of schizophrenia.
Uniqueness
Its specific interactions with biological targets and its stability under various conditions make it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C21H28Cl3N3O5S |
|---|---|
Molekulargewicht |
540.9 g/mol |
IUPAC-Name |
2-[4-[3-(2-chloro-5,5-dioxophenothiazin-10-yl)propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C21H26ClN3O5S.2ClH/c22-17-6-7-21-19(16-17)23(18-4-1-2-5-20(18)31(21,29)30)8-3-9-24(27)10-12-25(28,13-11-24)14-15-26;;/h1-2,4-7,16,26H,3,8-15H2;2*1H |
InChI-Schlüssel |
MJEWIZNODLUGDZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C[N+](CC[N+]1(CCCN2C3=CC=CC=C3S(=O)(=O)C4=C2C=C(C=C4)Cl)[O-])(CCO)[O-].Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4(1h,3h)-Pyrimidinedione, 6-[(methylthio)methyl]-](/img/structure/B13421721.png)
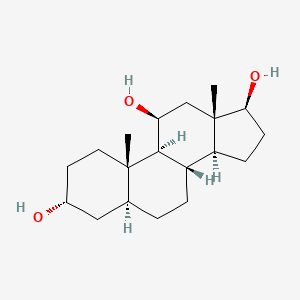
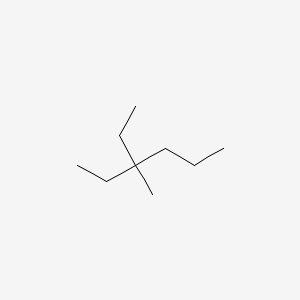
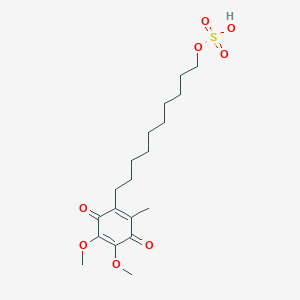
![Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
![N-[5-(2-Chlorophenyl)-7-nitro-3H-1,4-benzodiazepin-2-yl]glycine](/img/structure/B13421761.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]-3-carbonitrile](/img/structure/B13421762.png)
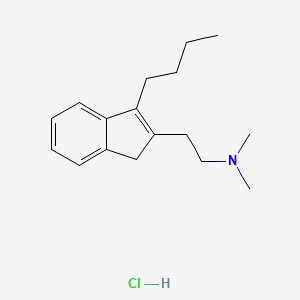
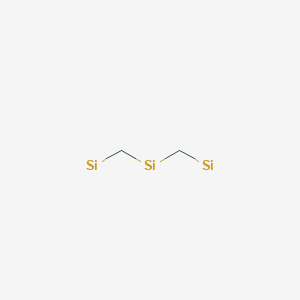
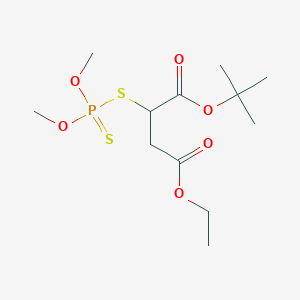
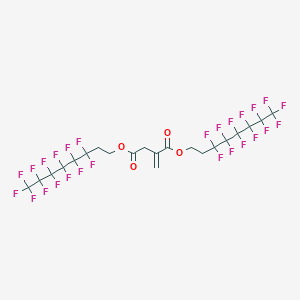
![4-Oxa-1-azabicyclo[4.2.0]octan-8-one, 7-phenyl-, cis-](/img/structure/B13421779.png)
